CeMMEC1

描述

CeMMEC1 is a chemical compound known for its inhibitory effects on the bromodomain-containing protein BRD4 and its high affinity for the transcription initiation factor TAF1 . It is primarily used in scientific research to study epigenetic regulation and transcriptional control mechanisms.

科学研究应用

CeMMEC1 具有广泛的科学研究应用,包括:

化学: 用于研究溴结构域与组蛋白上的乙酰化赖氨酸之间的相互作用。

生物学: 研究含有溴结构域的蛋白在基因表达和染色质重塑中的作用。

医学: 探索通过靶向 BRD4 和 TAF1 在癌症治疗中的潜在治疗应用。

工业: 用于开发新药和表观遗传调节剂

作用机制

CeMMEC1 通过抑制 BRD4 的溴结构域并与 TAF1 高亲和力结合来发挥作用。这种抑制破坏了 BRD4 与组蛋白上乙酰化赖氨酸之间的相互作用,导致基因表达和转录调控发生改变。 该化合物还通过调节 TAF1 的活性影响转录起始过程 .

类似化合物:

CPI-169: EZH2 的一种有效且选择性的抑制剂。

Menin-MLL 抑制剂 29: 抑制 Menin 和 MLL 蛋白之间的相互作用。

GSK2801: BAZ2A 和 BAZ2B 溴结构域的乙酰化赖氨酸竞争性抑制剂.

This compound 的独特性: this compound 由于其对 BRD4 和 TAF1 的双重抑制作用而独一无二,使其成为研究表观遗传调控和转录控制的宝贵工具。 它对多个溴结构域的高亲和力使其有别于其他只针对特定溴结构域的抑制剂 .

生化分析

Biochemical Properties

CeMMEC1 plays a significant role in biochemical reactions by inhibiting the activity of BRD4 and TAF1. It has a high affinity for TAF1, with an IC50 of 0.9 μM and a Kd of 1.8 μM . This compound also interacts with other bromodomain-containing proteins such as CREBBP, EP300, and BRD9 . These interactions are crucial for its function in modulating transcriptional activity and cell cycle progression.

Cellular Effects

This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In THP1 cells, this compound decreases the number of cells in the S phase and induces apoptosis . Additionally, when combined with (S)-JQ1, this compound significantly impairs cell viability, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the bromodomains of BRD4 and TAF1, inhibiting their activity. This inhibition disrupts the recruitment of pTEFb by BRD4, which is essential for the phosphorylation and activation of RNA polymerase II . Consequently, this compound modulates transcriptional activity and cell cycle control, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on BRD4 and TAF1, leading to sustained changes in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, adverse effects such as increased apoptosis and impaired cell viability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate transcriptional activity and cell cycle progression. It interacts with enzymes and cofactors that modulate the activity of BRD4 and TAF1, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s ability to regulate gene expression and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its inhibitory effects on BRD4 and TAF1. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its proper function and activity . These localization mechanisms are vital for the compound’s ability to modulate transcriptional activity and cell cycle control.

准备方法

合成路线和反应条件: CeMMEC1 可以通过多步有机合成过程合成。

工业生产方法: this compound 的工业生产涉及大规模有机合成技术,确保高纯度和高产率。 该化合物通常在受控环境中生产,以保持其稳定性和效力 .

化学反应分析

反应类型: CeMMEC1 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 该化合物可以被还原,产生具有不同化学性质的还原形式。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化的异喹啉酮衍生物,而还原可能产生还原的异喹啉酮化合物 .

相似化合物的比较

CPI-169: A potent and selective inhibitor of EZH2.

Menin-MLL Inhibitor 29: Inhibits the interaction between Menin and MLL proteins.

GSK2801: An acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains.

Uniqueness of CeMMEC1: this compound is unique due to its dual inhibitory effects on BRD4 and TAF1, making it a valuable tool for studying epigenetic regulation and transcriptional control. Its high affinity for multiple bromodomains sets it apart from other inhibitors that target only specific bromodomains .

属性

IUPAC Name |

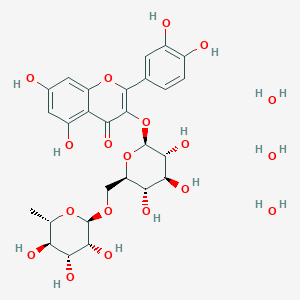

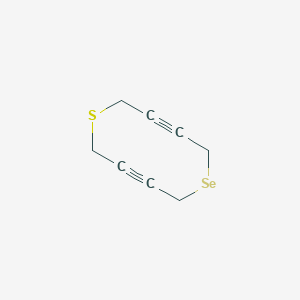

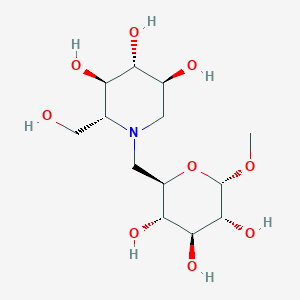

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQAZBGLOADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)